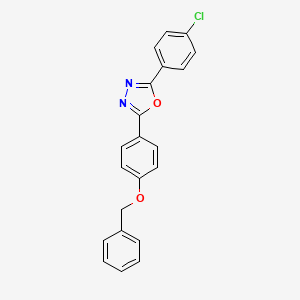

2-(4-(Benzyloxy)phenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole

Description

2-(4-(Benzyloxy)phenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole is a substituted 1,3,4-oxadiazole derivative characterized by a benzyloxy group at the para position of the phenyl ring attached to the oxadiazole’s C2 and a 4-chlorophenyl group at C5. The 1,3,4-oxadiazole core is a heterocyclic scaffold known for its electron-deficient nature, enabling π-π stacking interactions and hydrogen bonding, which are critical for biological activity . The benzyloxy group introduces electron-donating properties (EDG) and steric bulk, while the 4-chlorophenyl group provides an electron-withdrawing effect (EWG). This combination of substituents may balance lipophilicity and electronic effects, making the compound a candidate for diverse pharmacological applications, including antifungal and anti-inflammatory activities .

Properties

CAS No. |

923029-38-3 |

|---|---|

Molecular Formula |

C21H15ClN2O2 |

Molecular Weight |

362.8 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-5-(4-phenylmethoxyphenyl)-1,3,4-oxadiazole |

InChI |

InChI=1S/C21H15ClN2O2/c22-18-10-6-16(7-11-18)20-23-24-21(26-20)17-8-12-19(13-9-17)25-14-15-4-2-1-3-5-15/h1-13H,14H2 |

InChI Key |

ATGCJUIZRGEKEU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Benzyloxy)phenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-(benzyloxy)benzohydrazide with 4-chlorobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds through the formation of an intermediate acyl hydrazide, which cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Benzyloxy)phenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of amines or alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

Oxidation: Formation of oxides or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Pharmaceutical Applications

The oxadiazole derivatives are known for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound has been investigated for:

- Anticancer Activity : Studies have shown that derivatives of oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that similar oxadiazole compounds induced apoptosis in human breast cancer cells through the activation of caspase pathways .

- Antimicrobial Properties : Research indicates that oxadiazoles possess broad-spectrum antimicrobial activity. A related study highlighted the effectiveness of oxadiazole derivatives against Gram-positive and Gram-negative bacteria, suggesting potential for development as new antibiotics .

Material Science

Oxadiazoles are also utilized in material science due to their unique electronic properties:

- Fluorescent Materials : The compound has been explored for use in organic light-emitting diodes (OLEDs). Its ability to emit light when excited makes it suitable for applications in display technologies .

- Polymer Chemistry : Incorporation of oxadiazole into polymer matrices has been studied to enhance thermal stability and mechanical properties. This application is particularly relevant in the production of high-performance materials for electronics .

Data Tables

Case Study 1: Anticancer Activity

A research article published in Bioorganic & Medicinal Chemistry Letters detailed the synthesis of various oxadiazole derivatives and their evaluation against human cancer cell lines. The study found that certain modifications to the oxadiazole structure significantly increased cytotoxicity, indicating a promising avenue for drug development .

Case Study 2: Antimicrobial Efficacy

In a comparative study published in Journal of Medicinal Chemistry, several oxadiazole compounds were tested for their antibacterial properties. The results showed that the compounds exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting their potential as new therapeutic agents .

Case Study 3: Material Properties

Research conducted on the incorporation of oxadiazoles into polymer matrices revealed that these compounds improved thermal stability and mechanical strength significantly. This was documented in a study published in Polymer Chemistry, which explored the potential applications in high-performance materials .

Mechanism of Action

The mechanism of action of 2-(4-(Benzyloxy)phenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

The biological activity of 1,3,4-oxadiazoles is highly dependent on substituent type, position, and electronic properties. Below is a comparative analysis with structurally analogous compounds:

Key Observations

Electronic Effects :

- The target compound combines an EDG (benzyloxy) at C2 and an EWG (4-Cl) at C5. In contrast, compounds like XIV (EWG at both positions) exhibit superior CNS activity, suggesting that dual EWGs enhance electron deficiency, facilitating receptor binding in neurological targets .

- EDGs like benzyloxy may improve antifungal activity by increasing lipophilicity or enabling hydrophobic interactions with fungal enzymes .

Substituent Position :

- The benzyloxy group at C2 in the target compound differs from ’s Mannich bases, where benzyloxy is at C5. Positional isomerism significantly alters biological targets; for example, C2-substituted derivatives show antifungal activity, while C5-substituted nitro groups enhance CNS effects .

Steric and Flexibility Considerations: The rigid benzyloxy group in the target compound contrasts with the flexible phenoxymethyl group in 5I-1, which enhances antibacterial activity via improved protein binding . This suggests that substituent flexibility (e.g., sp³ hybridized linkers) can outweigh electronic effects in certain applications.

Biological Activity Trends :

- Anticancer : Fluorine or methoxy groups at C5 (e.g., compounds 106 and 107) improve anticancer activity, likely due to enhanced membrane permeability and metabolic stability .

- Anti-inflammatory : Ketone-linked substituents (e.g., 2-[3-(4-chlorophenyl)propan-3-one]-5-aryl derivatives) show efficacy comparable to indomethacin, highlighting the role of ketone moieties in COX inhibition .

Data Table: Comparative Pharmacological Profiles

| Activity Type | Target Compound | 5-(4-Nitrophenyl)-2-(4-chlorophenyl)-oxadiazole (XIV) | 2-(4-Fluorophenoxymethyl)-5-(methylsulfonyl)-oxadiazole (5I-1) |

|---|---|---|---|

| Antifungal | Moderate-High | Not reported | Not reported |

| CNS Depressant | Low | High | Low |

| Antibacterial | Low | Not reported | High (MIC: 0.45 μg/mL for X. oryzae) |

| Anti-inflammatory | Moderate | Not reported | Not reported |

Biological Activity

The compound 2-(4-(benzyloxy)phenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, with a focus on its anticancer, antimicrobial, and other pharmacological properties, supported by case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : 396.87 g/mol

- CAS Number : 79759-18-5

The compound features a benzyloxy group and a chlorophenyl moiety, which contribute to its biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives, including our compound of interest. The presence of bulky substituents like the benzyloxy group has been shown to enhance the inhibitory activity against epidermal growth factor receptor (EGFR) kinases.

Case Study: Anticancer Efficacy

A study evaluated several 1,3,4-oxadiazole derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that compounds with similar structures exhibited IC50 values ranging from 1.82 to 5.55 µM , demonstrating significant anticancer properties. Specifically, the benzyloxy moiety improved interactions with the active site of EGFR kinases, leading to enhanced inhibitory effects comparable to established drugs like lapatinib .

Antimicrobial Activity

1,3,4-Oxadiazole derivatives have also been investigated for their antimicrobial properties. The structure of these compounds often correlates with their ability to inhibit bacterial growth.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Antibacterial | TBD | |

| 1,3,4-Oxadiazole Derivative A | Antitubercular | 12.5 | |

| 1,3,4-Oxadiazole Derivative B | Antifungal | 8.0 |

The compound's structural features contribute to its ability to disrupt bacterial cell wall synthesis and inhibit key enzymatic pathways in pathogens such as Mycobacterium bovis and Candida albicans.

The biological activity of this compound can be attributed to several mechanisms:

- EGFR Inhibition : The compound mimics the binding mode of known EGFR inhibitors by forming hydrogen bonds with critical residues in the active site.

- Antimicrobial Mechanism : Inhibition of fatty acid biosynthesis through targeting specific enzymes like enoyl reductase (InhA) disrupts cell membrane integrity in bacteria .

Q & A

Basic: What synthetic routes are effective for preparing 2-(4-(Benzyloxy)phenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole?

The compound is typically synthesized via cyclization of substituted benzoic acid hydrazides using phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C). For example:

- Hydrazide intermediates are prepared by reacting substituted benzoyl chlorides with hydrazine derivatives.

- Cyclization with POCl₃ under reflux yields the oxadiazole core. Post-synthesis purification involves recrystallization or column chromatography .

- Key characterization includes IR (C=N stretch at ~1600 cm⁻¹, C-O-C at ~1250 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 7.0–8.5 ppm), and mass spectrometry (m/z corresponding to molecular ion peaks) .

Basic: How is the anti-inflammatory activity of this compound evaluated in preclinical studies?

Anti-inflammatory activity is assessed using carrageenan-induced rat paw edema models :

- Test compounds (e.g., 20 mg/kg dose) are administered intraperitoneally.

- Edema reduction is measured at 3–4 hours post-carrageenan injection and compared to standards like indomethacin (64.3% inhibition at 20 mg/kg).

- Derivatives with 4-chlorophenyl or 3,4-dimethoxyphenyl substitutions at the oxadiazole 5th position show enhanced activity (59.5–61.9% inhibition) .

Advanced: What structural modifications minimize ulcerogenicity while retaining pharmacological efficacy?

- Cyclization strategies : Derivatives with fused rings (e.g., pyrazole-oxadiazole hybrids) reduce gastrointestinal toxicity. For example, ulcerogenic indices of 0.58–0.83 (vs. 2.67 for indomethacin) are achieved by reducing free carboxylic acid groups, a common ulcerogenic moiety .

- Substituent optimization : Electron-withdrawing groups (e.g., 4-Cl) enhance anti-inflammatory activity without increasing toxicity. QSAR studies suggest hydrophobic and steric parameters correlate with efficacy .

Advanced: How can density functional theory (DFT) elucidate electronic properties relevant to bioactivity?

- HOMO-LUMO analysis : Calculated energy gaps (e.g., ~6.2 eV HOMO, ~2.4 eV LUMO) predict charge transfer interactions with biological targets like cyclooxygenase (COX).

- Vibrational spectroscopy : DFT-simulated IR spectra match experimental data, confirming functional group stability (e.g., oxadiazole ring vibrations at 950–980 cm⁻¹) .

Advanced: How to resolve discrepancies in biological activity data across structural analogs?

- Systematic SAR studies : Compare substituent effects (e.g., 4-Cl vs. 4-OCH₃) on activity. For instance, 4-chlorophenyl analogs show higher anti-inflammatory activity (59.5%) than methoxy derivatives (45–50%) .

- In vitro vs. in vivo validation : Use enzyme inhibition assays (e.g., COX-2) to corroborate in vivo findings. Discrepancies may arise from metabolic stability or bioavailability differences .

Basic: What analytical methods confirm the compound’s purity and identity?

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures >95% purity.

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., exact mass 338.2 g/mol for related oxadiazoles) .

- Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3%) .

Advanced: What mechanistic insights explain its dual anti-inflammatory and analgesic effects?

- COX-2 inhibition : Molecular docking studies suggest the oxadiazole ring interacts with COX-2’s hydrophobic pocket, reducing prostaglandin synthesis.

- Central nervous system modulation : Analgesic activity (up to 70.6% in tail-flick tests) may involve serotonin or opioid receptor pathways, though further neurochemical assays are needed .

Advanced: How does the compound’s electronic structure influence its antibacterial activity?

- Electron-deficient oxadiazole core : Enhances interaction with bacterial membrane proteins (e.g., penicillin-binding proteins in Staphylococcus aureus).

- MIC determination : Derivatives with 4-fluorophenyl substituents show MIC = 12.5 mg/mL against S. aureus via disruption of cell wall synthesis .

Basic: What in vitro models are suitable for preliminary toxicity screening?

- Cell viability assays : Use NIH/3T3 fibroblasts or RAW 264.7 macrophages to assess cytotoxicity (IC₅₀ values).

- Ames test : Evaluate mutagenicity with Salmonella typhimurium strains TA98/TA100 .

Advanced: Can this compound serve as a pro-drug for targeted delivery?

- Sulfonyl pro-nematicides : Derivatives like 2-(4-chlorophenyl)-5-(ethylsulfonyl)-1,3,4-oxadiazole (cyprocide-L) are activated enzymatically in nematodes, suggesting potential for selective toxicity .

- pH-sensitive modifications : Incorporation of hydrolyzable esters or amides could enhance tissue-specific delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.